2,5-Dimethylfuran-3-carbonitrile

描述

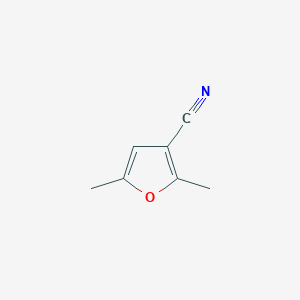

2,5-Dimethylfuran-3-carbonitrile is an organic compound with the molecular formula C7H7NO It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a nitrile group (-CN) and two methyl groups (-CH3) attached to the furan ring

准备方法

The synthesis of 2,5-Dimethylfuran-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylfuran with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group.

Industrial production methods for this compound may involve the use of more scalable and cost-effective processes. For example, the catalytic dehydration of 2,5-dimethyl-2,5-hexanediol in the presence of a suitable catalyst can yield this compound as a product.

化学反应分析

2,5-Dimethylfuran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, leading to the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines, alcohols, or halides, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Biofuels and Energy Production

2,5-Dimethylfuran has garnered attention as a potential biofuel due to its high energy density (30 kJ/cm³) and favorable physicochemical properties that resemble those of gasoline. It is immiscible with water, making it easier to blend with traditional fuels compared to ethanol. Research has focused on converting waste carbohydrates into 2,5-dimethylfuran through catalytic processes, enhancing its feasibility as a renewable energy source .

| Property | Value |

|---|---|

| Energy Density | 30 kJ/cm³ |

| Research Octane Number (RON) | 119 |

| Miscibility with Water | Immiscible |

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new materials and pharmaceuticals. For instance, the synthesis of derivatives from 2,5-dimethylfuran-3-carbonitrile has been explored for applications in fine chemical production .

Biological Activities

Research on this compound has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown that modifications to the furan structure can enhance antimicrobial efficacy against resistant strains .

- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial in protecting cellular components from oxidative damage. Various assays have demonstrated its ability to scavenge free radicals .

| Activity Type | Assay Result |

|---|---|

| DPPH Scavenging | 60% scavenging activity |

| Antimicrobial Efficacy | Enhanced against resistant strains |

Pharmaceutical Applications

Ongoing research investigates the potential of this compound as a pharmaceutical agent. Its derivatives have shown promising anticancer properties in vitro, indicating that it could disrupt microtubule dynamics in cancer cell lines .

Case Study 1: Biofuel Production

A study focused on the catalytic transformation of waste carbohydrates into 2,5-dimethylfuran highlighted its potential as a sustainable biofuel. The research emphasized optimizing reaction conditions to maximize yield while minimizing environmental impact .

Case Study 2: Anticancer Research

In vitro studies demonstrated that certain furan derivatives could induce apoptosis in cancer cell lines by disrupting microtubule dynamics. This suggests a mechanism through which these compounds could exert their anticancer effects .

作用机制

The mechanism of action of 2,5-Dimethylfuran-3-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, or other biomolecules through its nitrile group and furan ring. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved vary depending on the context of its use.

相似化合物的比较

2,5-Dimethylfuran-3-carbonitrile can be compared with other similar compounds, such as:

2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has an amino group (-NH2) instead of the nitrile group, leading to different chemical reactivity and applications.

2,5-Dimethylfuran: Lacks the nitrile group, making it less reactive in certain chemical reactions but useful as a biofuel precursor.

2,5-Dimethyl-3-furoic acid: Contains a carboxylic acid group (-COOH) instead of the nitrile group, resulting in different chemical properties and applications.

生物活性

2,5-Dimethylfuran-3-carbonitrile (DMF-CN) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of DMF-CN, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with two methyl groups and a cyano group. Its unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of DMF-CN can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMF-CN has been shown to inhibit specific enzymes by binding to their active sites. For instance, it can inhibit fatty acid biosynthesis enzymes, affecting lipid metabolism.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that DMF-CN exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Biochemical Pathways

DMF-CN is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. These metabolites can participate in further biochemical reactions, impacting metabolic flux and overall cellular function.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of DMF-CN against several bacterial strains. The results indicated that DMF-CN exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study highlighted the need for further research to understand the mechanism behind this activity and its applicability in clinical settings.

Study 2: Toxicological Assessment

Research assessing the toxicological effects of DMF-CN in animal models revealed that low doses had minimal physiological impact. However, higher doses resulted in liver and kidney damage. This dose-dependent toxicity underscores the importance of careful dosage consideration in therapeutic applications .

Study 3: Environmental Impact

Another study focused on the ecological implications of DMF-CN when introduced into groundwater systems. It emphasized the necessity for comprehensive environmental assessments to avoid potential contamination issues similar to those experienced with other organic solvents like methyl tert-butyl ether (MTBE) .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,5-dimethylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZSIJYEHRTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348979 | |

| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89149-69-9 | |

| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。